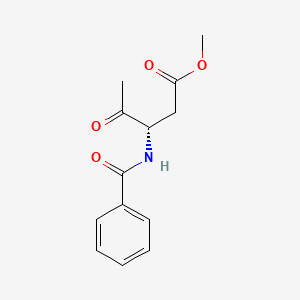
Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- is a complex organic compound with a unique structure that includes a benzoylamino group, an oxo group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include:
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Elevated temperatures to drive the reaction to completion.
Solvents: Common organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions at the ester or amide groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Metabolic Pathways: Participating in or altering metabolic processes within cells.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 3-oxo-, methyl ester: Shares a similar ester structure but lacks the benzoylamino group.
Pentanoic acid, 3-hydroxy-, methyl ester: Contains a hydroxyl group instead of an oxo group.
Valeric acid: A simpler carboxylic acid without the ester or benzoylamino groups.
Uniqueness
Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
54819-26-0 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl (3S)-3-benzamido-4-oxopentanoate |
InChI |
InChI=1S/C13H15NO4/c1-9(15)11(8-12(16)18-2)14-13(17)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,14,17)/t11-/m0/s1 |
InChI Key |
CLKFNPGWMPRGHS-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)[C@H](CC(=O)OC)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)C(CC(=O)OC)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
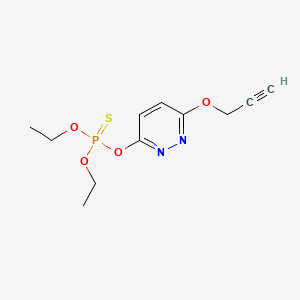
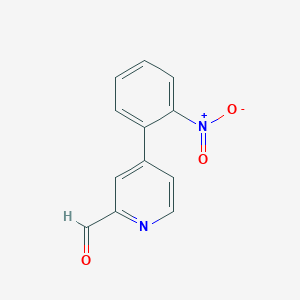
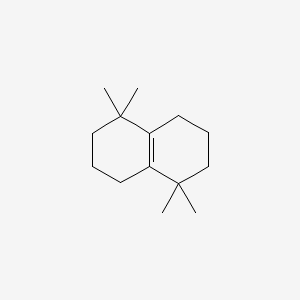
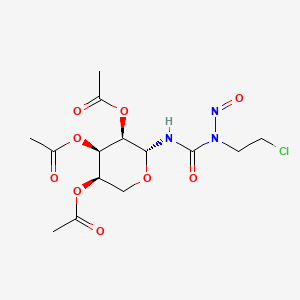
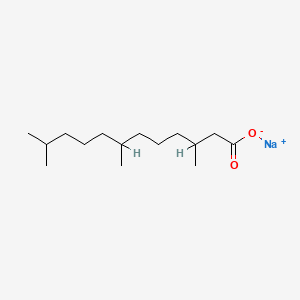
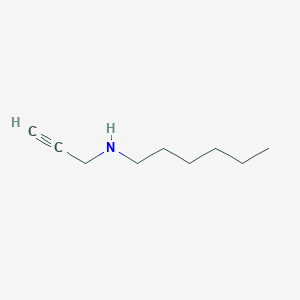
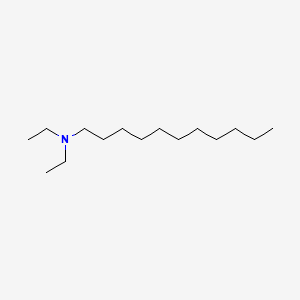
![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)
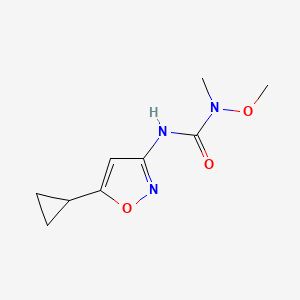

![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
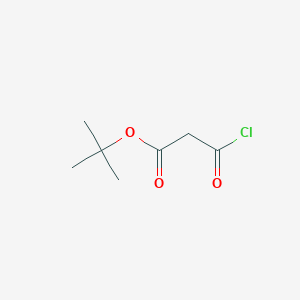
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)
